Specific Inhibition of Monocyte-Mediated Tumor Cell Killing: CKS-17 vs. CS-2
CKS-17 at 10 μM inhibited monocyte-mediated lysis of A375 tumor cells from 79% (control) to 19%, whereas the partially homologous peptide CS-2 completely failed to block this killing function [1]. This direct head-to-head comparison demonstrates that the full, specific immunosuppressive activity is not shared by structurally similar analogs.
| Evidence Dimension | Inhibition of monocyte-mediated tumor cell lysis |
|---|---|
| Target Compound Data | 19% lysis (i.e., 60 percentage-point reduction from control) |
| Comparator Or Baseline | CS-2 peptide (partial homology to CKS-17): no inhibitory effect; Control (no peptide): 79% lysis |
| Quantified Difference | CS-2 fails to block killing; CKS-17 reduces lysis by 60 percentage points |
| Conditions | A375 tumor cells, lymphokine/LPS-activated human monocytes, 10 μM CKS-17 |
Why This Matters
This data proves that CKS-17's immunosuppressive activity is sequence-specific and cannot be replicated by a closely related peptide, making it the only valid choice for experiments requiring this defined mechanism.
- [1] Kleinerman ES, Lachman LB, Knowles RD, Snyderman R, Cianciolo GJ. A synthetic peptide homologous to the envelope proteins of retroviruses inhibits monocyte-mediated killing by inactivating interleukin 1. J Immunol. 1987;139(7):2329-37. PMID: 2821111. View Source
